2-Methyl-6-morpholinopyridin-3-amine
CAS No.: 221159-08-6
Cat. No.: VC2857310
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221159-08-6 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| IUPAC Name | 2-methyl-6-morpholin-4-ylpyridin-3-amine |
| Standard InChI | InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 |
| Standard InChI Key | FMQLZXUYWSZEGU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)N2CCOCC2)N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)N |
Introduction
Chemical Identity and Properties
Basic Information
2-Methyl-6-morpholinopyridin-3-amine (CAS: 221159-08-6) is an organic compound with a molecular formula of C10H15N3O and a molecular weight of 193.25 g/mol . Its structure consists of a pyridine ring with a methyl group at position 2, an amine group at position 3, and a morpholine ring attached at position 6.
Physical and Chemical Characteristics
Table 1: Chemical Identity of 2-Methyl-6-morpholinopyridin-3-amine
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-6-morpholin-4-ylpyridin-3-amine |
| CAS Number | 221159-08-6 |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| InChI | InChI=1S/C10H15N3O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7,11H2,1H3 |
| InChI Key | FMQLZXUYWSZEGU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)N |
The compound features a heterocyclic structure that contributes to its reactivity and biological activity. The morpholine ring enhances solubility and bioavailability, while the methyl group at position 2 plays a crucial role in target specificity . The amino group at position 3 provides additional hydrogen bonding opportunities, which can be important for interactions with protein targets.
Synthesis Methods
General Synthetic Routes
The synthesis of 2-Methyl-6-morpholinopyridin-3-amine typically involves nucleophilic substitution reactions to introduce the morpholine group into the pyridine ring, followed by manipulation of functional groups to establish the desired substitution pattern.
Documented Synthesis Procedures
One documented synthesis approach involves the preparation of 6-morpholinopyridin-3-amine derivatives:
"Synthesis of 6-Morpholinopyridin-3-Amine (3). To a stirred solution of compound 2 (209 mg, 1 mmol) in methanol (5 ml) were added Pd/C (31.4 mg) and the mixture was hydrogenated at atmospheric pressure."
For related compounds in this chemical family, the literature describes synthetic pathways such as:
-
Formation of pyridine derivatives as starting materials
-
Introduction of morpholine groups through nucleophilic substitution reactions
-
Reduction of nitro groups to amines using catalytic hydrogenation
Alternative Synthesis Approaches
Another synthetic route involves the use of palladium-catalyzed reduction:
"One common method involves dissolving 4-(3-nitropyridin-2-yl)morpholine in methanol and treating it with palladium on carbon under a hydrogen atmosphere at room temperature, achieving yields up to 90%."
For industrial production, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability, ensuring high yield and purity of the final product.
Biological Activity
Enzyme Inhibition and Anticancer Effects
Research indicates that 2-Methyl-6-morpholinopyridin-3-amine can inhibit signaling pathways associated with tumor growth. Studies have demonstrated its efficacy against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer), with significant cytotoxic activity exhibited against MDA-MB-231 cells (IC50 value of 1.4 μM).
The compound's anticancer effects are likely mediated through its interaction with specific kinases involved in cancer progression. It has been studied as an inhibitor of Death-Associated Protein Kinase 1 (DAPK1) and Colony Stimulating Factor 1 Receptor (CSF1R), both of which play important roles in cancer development .
| Target | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| MDA-MB-231 cells (breast cancer) | Cytotoxic | 1.4 | |
| DHODH (Plasmodium spp.) | Enzyme inhibition | 1.4 | |
| DAPK1/CSF1R | Dual inhibition | Varies |
Structure-Activity Relationships
The biological activity of 2-Methyl-6-morpholinopyridin-3-amine is significantly influenced by its structural features. The morpholine ring enhances solubility and bioavailability, while the methyl group at position 2 contributes to target specificity. The amino group at position 3 offers hydrogen bonding capabilities that may be critical for interaction with biological targets.
Comparative studies with related compounds suggest that even minor structural modifications can significantly impact biological activity, highlighting the importance of the precise arrangement of functional groups in this molecule.
Derivatives and Related Compounds
Structural Analogs
Several derivatives and analogs of 2-Methyl-6-morpholinopyridin-3-amine have been synthesized to optimize biological activity or investigate structure-activity relationships:
Table 3: Comparison with Related Compounds
Incorporation in Larger Structures
The 6-morpholinopyridine scaffold has been incorporated into more complex molecular structures for various research applications. For example, in studies of CDK4/6 inhibitors, pyridine derivatives containing morpholine groups have shown promising activity . Similarly, in the development of anti-tubercular compounds, 6-dialkylaminopyrimidine carboxamides have utilized related structural elements .
Research Applications and Development
Medicinal Chemistry Applications
2-Methyl-6-morpholinopyridin-3-amine serves as an important building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its scaffold has been utilized in the design of compounds targeting various diseases, with significant focus on cancer and infectious diseases.
The incorporation of this structure into larger molecular frameworks has led to the development of compounds with enhanced biological activity and selectivity. For instance, derivatives have been studied as dual inhibitors of DAPK1 and CSF1R, which have applications in both cancer therapy and the treatment of neurodegenerative disorders .
Current Research Focus
Current research involving 2-Methyl-6-morpholinopyridin-3-amine and its derivatives focuses on several areas:
-
Optimization of anticancer activity through structural modifications
-
Development of selective inhibitors for specific kinases
-
Investigation of antimalarial applications
-
Exploration of potential applications in other therapeutic areas
Researchers are particularly interested in enhancing the potency, selectivity, and pharmacokinetic properties of compounds containing this scaffold through rational drug design approaches.
Synthesis and Characterization of New Derivatives
Ongoing research efforts include the synthesis and characterization of novel derivatives with modified substituents on the pyridine ring or altered morpholine moieties. These modifications aim to improve binding affinity to target proteins, enhance cellular penetration, or optimize other pharmacological properties.
For example, researchers have reported the synthesis of complex derivatives such as:
"3,5-dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)-4–(4-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide (6g). White solid, yield 49.0%, MP: 199.6–201.6"
These complex derivatives demonstrate the versatility of the basic scaffold for incorporation into more elaborate structures with enhanced biological profiles.
Future Perspectives
Structure Optimization Strategies
Future research will likely focus on structure optimization strategies to enhance the compound's pharmacological properties:
-
Modification of the morpholine ring to improve binding affinity and selectivity
-
Introduction of additional functional groups to enhance cellular penetration
-
Development of prodrug approaches to improve bioavailability
-
Creation of hybrid molecules combining this scaffold with other bioactive moieties
Emerging Research Directions
Emerging research directions include:
-
Combination therapy approaches with established drugs
-
Development of targeted drug delivery systems incorporating this compound
-
Application of computational methods for virtual screening and lead optimization
-
Investigation of novel biological targets beyond the currently known ones
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume